molecular formula C9H6O3 B1224647 Benzene-1,3,5-tricarbaldehyde CAS No. 3163-76-6

Benzene-1,3,5-tricarbaldehyde

Cat. No.: B1224647
CAS No.: 3163-76-6
M. Wt: 162.14 g/mol
InChI Key: AEKQNAANFVOBCU-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is an organic compound with the molecular formula C9H6O3. It is characterized by the presence of three formyl groups (-CHO) attached to a benzene ring at the 1, 3, and 5 positions. This compound is a white to off-white crystalline powder and is widely used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The primary targets of this compound are these organic structures, where it acts as a key building block.

Mode of Action

This compound interacts with its targets through the formation of intermolecular hydrogen bonds . This compound has the ability to assemble into supramolecular polymers , which are structures formed by the self-assembly of molecules without covalent bonds. This interaction results in changes in the structure and dynamics of the targets, leading to the formation of functional multicomponent biomaterials .

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of porous organic cages and covalent organic frameworks . These structures have a wide range of applications in various scientific disciplines, including materials science, chemistry, and biology.

Pharmacokinetics

It is known that this compound is a solid at room temperature and has a melting point of 156-161 °C . These properties may impact its bioavailability and its ability to interact with its targets.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of porous organic cages and covalent organic frameworks . These structures exhibit significant solvent-accessible volume , which can be probed with thermal analysis and CO2 and N2 adsorption experiments . The formation of these structures can lead to various downstream effects, including the creation of functional multicomponent biomaterials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water is a crucial factor that can affect its action . In cases where solubility problems were encountered, these were overcome by incorporating this compound into conventional benzene-1,3,5-tricarboxamide-based supramolecular polymers . These two-component mixtures formed supramolecular fibres with a morphology and dynamic behaviour similar to benzene-1,3,5-tricarboxamide-homopolymers .

Safety and Hazards

Benzene-1,3,5-tricarbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Future Directions

Benzene-1,3,5-tricarbaldehyde has attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

Biochemical Analysis

Biochemical Properties

Benzene-1,3,5-tricarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of covalent organic frameworks and porous organic cages . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can react with anilines in the presence of catalytic acetic acid to form iminium complexes

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complex molecular structures allows it to interact with cellular components, potentially altering their function. For example, this compound derivatives have demonstrated anti-inflammatory, antiviral, and antitumor activities by interacting with specific cellular receptors . These interactions can lead to changes in cellular behavior, making it a valuable compound for biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s aldehyde groups can form Schiff bases with amino groups of proteins, leading to changes in protein structure and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can be toxic and cause adverse effects, including liver damage, respiratory distress, and neurological symptoms . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s aldehyde groups can undergo oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols . These metabolic transformations are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-tricarbaldehyde can be synthesized through the hydrolysis of benzene-1,3,5-tris(bromomethyl)benzene. The reaction involves the use of a reducing agent such as lithium aluminum hydride or diisobutylaluminum hydride in an organic solvent like tetrahydrofuran or toluene. The reaction is typically carried out at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Ammonia or primary amines in ethanol

Major Products Formed:

Comparison with Similar Compounds

    Terephthalaldehyde (Benzene-1,4-dicarbaldehyde): Similar structure but with two formyl groups at the 1 and 4 positions.

    Isophthalaldehyde (Benzene-1,3-dicarbaldehyde): Similar structure but with two formyl groups at the 1 and 3 positions.

    Trimesic acid (Benzene-1,3,5-tricarboxylic acid): The oxidized form of benzene-1,3,5-tricarbaldehyde .

Uniqueness: this compound is unique due to its three formyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

benzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQNAANFVOBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372697
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-76-6
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3,5-Tris(hydroxymethyl)benzene 15 (927 mg, 5.12 mmol) was suspended in CH2Cl2 (25 mL) and solid PCC (5.94 g, 27.6 mmol) was added. After 30 minutes of stirring, the reaction was diluted with acetone (10 mL) and was allowed to stir for 3 hr at RT. TLC (10% MeOH, 90% CH2Cl2 Rf=0.50) was used to determine if the reaction was complete. After the reaction was complete, the precipitated chromium salts were filtered off and washed with CH2Cl2. The aqueous layer was extracted 3 times in CH2Cl2 and saturated Na2CO3. The organic layers were combined and dried over anhydrous Na2SO4, filtered, and concentrated. Flash column chromatography (100% CH2Cl2 Rf=0.4) gave 16 (272 mg, 1.68 mmol, 33%). 1H NMR (CDCl3): δ 10.21 (s, 3H), 8.63 (s, 3H).
Quantity
927 mg
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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